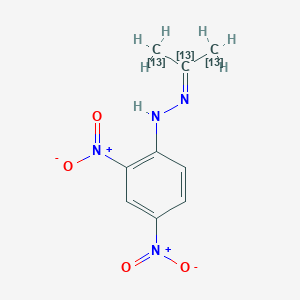
2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline is a complex organic compound that features a dinitroaniline structure with isotopically labeled carbon atoms. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline typically involves the reaction of 2,4-dinitroaniline with isotopically labeled propionaldehyde-13C3. The reaction is carried out under controlled conditions to ensure the incorporation of the isotopic label. The process involves:
Starting Materials: 2,4-dinitroaniline and propionaldehyde-13C3.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A suitable solvent, such as ethanol or methanol, is used to dissolve the reactants.
Catalysts: Acid catalysts, such as hydrochloric acid or sulfuric acid, are often used to facilitate the reaction.
Temperature and Time: The reaction is usually carried out at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Reactants: Large quantities of 2,4-dinitroaniline and propionaldehyde-13C3.
Reactor Design: Use of industrial reactors that can maintain an inert atmosphere and control temperature and pressure.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, tin(II) chloride, iron powder in acidic medium.
Nucleophiles: Ammonia, amines, thiols.
Condensation Reagents: Aldehydes, ketones, acid catalysts.
Major Products
Reduction: Formation of 2,4-diamino-N-((1,2,3-13C3)propan-2-ylideneamino)aniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Condensation: Formation of Schiff bases with different aldehydes or ketones.
Aplicaciones Científicas De Investigación
2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline has several scientific research applications:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of isotopically labeled intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline involves its interaction with molecular targets through its nitro and aniline groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules. The isotopic labeling allows for detailed tracking of the compound’s transformation and interaction pathways in various systems.
Comparación Con Compuestos Similares
Similar Compounds
2,4-dinitroaniline: A structurally similar compound without isotopic labeling.
2,4-dinitrophenylhydrazine: Another dinitro compound used in analytical chemistry.
2,4-dinitro-N-((1,2,3-13C3)ethylideneamino)aniline: A similar isotopically labeled compound with a different alkylidene group.
Uniqueness
2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline is unique due to its specific isotopic labeling, which makes it particularly valuable for tracing studies in various scientific fields. The presence of the 13C3 label allows for precise tracking of the compound’s fate in chemical and biological systems, providing insights that are not possible with non-labeled analogs.
Propiedades
Fórmula molecular |
C9H10N4O4 |
|---|---|
Peso molecular |
241.18 g/mol |
Nombre IUPAC |
2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline |
InChI |
InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3/i1+1,2+1,6+1 |
Clave InChI |
YGIXYAIGWMAGIB-LQAOFMTQSA-N |
SMILES isomérico |
[13CH3][13C](=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[13CH3] |
SMILES canónico |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


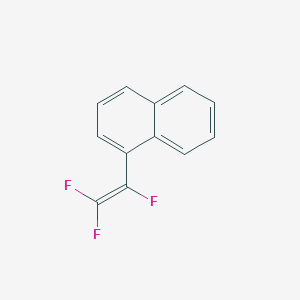

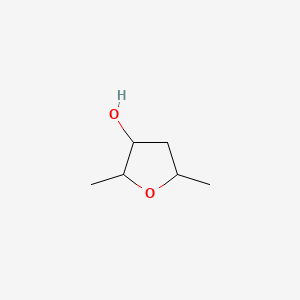
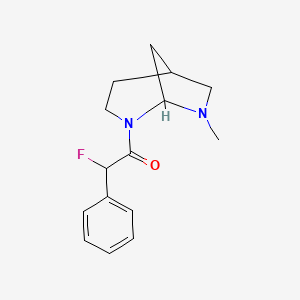
![(5S,8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13418520.png)

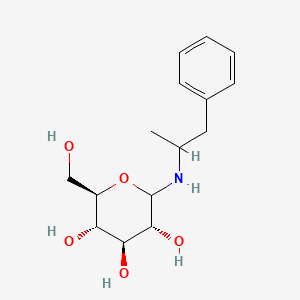
![[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13418539.png)
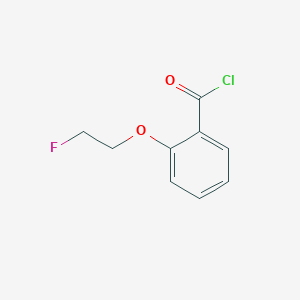



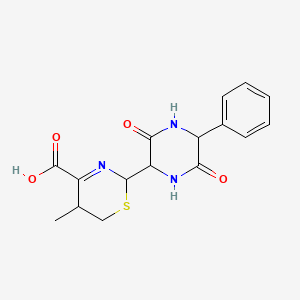
![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
